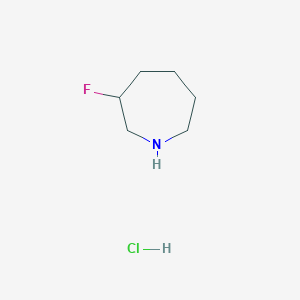

3-Fluoroazepane hydrochloride

説明

Significance of Azepane-Based Scaffolds in Bioactive Molecules and Drug Design

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a prominent structural motif in a variety of biologically active compounds and approved pharmaceuticals. researchgate.netresearchgate.netlifechemicals.com Its prevalence is due to the conformational flexibility of the seven-membered ring, which allows for diverse spatial arrangements of substituents, enabling effective interaction with a wide range of biological targets. chim.it Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and antidiabetic properties. researchgate.netnih.gov

The versatility of the azepane scaffold has made it a valuable component in drug discovery, with numerous synthetic methods developed to create functionalized derivatives. researchgate.netnih.govresearchgate.net Notable examples of drugs and natural products containing the azepane core include the protein kinase inhibitor Balanol and the antihistamine Azelastine. lifechemicals.comnih.gov The continued exploration of azepane-based structures highlights their importance in the design of new therapeutic agents. tandfonline.comnih.gov

Strategic Incorporation of Fluorine in Nitrogen Heterocycles for Modulated Biological Activity and Conformational Control

The introduction of fluorine into nitrogen heterocycles is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. rsc.orgnih.govresearchgate.netrsc.org The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. chim.itrsc.orgmdpi.com

Fluorination can also exert profound effects on the conformation of heterocyclic rings. chim.itbeilstein-journals.orgbeilstein-journals.org The strong dipole moment of the C-F bond can lead to electrostatic interactions that favor specific ring puckering, thereby restricting the conformational freedom of the molecule. chim.it This conformational control is crucial for optimizing the interaction between a drug and its biological target, potentially leading to increased potency and selectivity. chim.itnih.gov In the context of azepanes, which are inherently flexible, the stereospecific incorporation of fluorine can be a powerful tool for tuning their three-dimensional structure and, consequently, their biological activity. chim.it

Overview of Research Trajectories for 3-Fluoroazepane (B3224812) Hydrochloride and Related Derivatives

Research involving 3-fluoroazepane hydrochloride and its derivatives is primarily focused on their potential as building blocks in the synthesis of novel therapeutic agents. The strategic placement of the fluorine atom at the 3-position of the azepane ring offers a unique combination of conformational constraint and potential for specific molecular interactions.

Current investigations are likely exploring the synthesis of various N-substituted and further functionalized 3-fluoroazepane analogs to probe their structure-activity relationships (SAR) against different biological targets. For instance, derivatives of fluorinated azepanes are being investigated for their potential in treating neuropsychiatric disorders and as modulators of P-glycoprotein to overcome multidrug resistance in cancer. nih.gov The development of efficient synthetic routes to access enantiomerically pure forms of 3-fluoroazepane, such as (R)-3-fluoroazepane and (S)-3-fluoroazepane, is also a significant area of research, as the stereochemistry of the fluorine substituent can dramatically impact biological activity. chemsrc.com

Future research is expected to further elucidate the conformational preferences of the 3-fluoroazepane ring system and how these influence binding to specific protein targets. The continued development of synthetic methodologies will enable the creation of diverse libraries of 3-fluoroazepane derivatives for screening against a wide array of diseases, solidifying the importance of this scaffold in modern drug discovery.

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

3-fluoroazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c7-6-3-1-2-4-8-5-6;/h6,8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZOIGGEBUEIIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432679-15-6 | |

| Record name | 1H-Azepine, 3-fluorohexahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432679-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for 3 Fluoroazepane Hydrochloride and Its Functionalized Analogues

Pioneering Approaches for Fluorinated Azepane Ring Construction

The construction of the fluorinated azepane core is a key challenge for chemists. Recent advances have focused on innovative strategies to build this seven-membered ring system efficiently and with control over stereochemistry and regiochemistry.

Ring Expansion Strategies for Azepane Scaffolds

Ring expansion reactions provide a powerful method for synthesizing larger rings from more readily available smaller ring systems. These strategies often allow for the transfer of existing stereocenters and the introduction of complex substitution patterns.

A successful strategy for the synthesis of azepane derivatives involves the expansion of a piperidine ring. This approach allows for the creation of diastereomerically pure azepanes with high stereoselectivity and regioselectivity. rsc.org The methodology has been applied to construct the backbone of potentially biologically active compounds. rsc.org The stereochemical and regiochemical outcomes of this ring expansion process have been investigated using semiempirical molecular orbital calculations to provide a theoretical understanding of the reaction mechanism. rsc.org This method has proven effective in producing excellent yields of the desired azepane products, with the structure and stereochemistry of the resulting molecules confirmed through techniques such as X-ray crystallographic analysis. rsc.org

The expansion of a pyrrolidine ring offers another viable pathway to azepane derivatives. A notable example involves an intramolecular Ullmann-Type Annulation/Rearrangement Cascade. cityu.edu.hknih.gov In this method, 5-arylpyrrolidine-2-carboxylates containing an ortho-halogen substituent on the aryl group are converted into 1H-benzo[b]azepine-2-carboxylates. cityu.edu.hknih.gov This transformation is promoted by a copper(I) catalyst, often generated in situ, and can be activated by microwave irradiation. cityu.edu.hknih.gov This process has been shown to produce functionalized 1H-benzo[b]azepine-2-carboxylates in good yields, ranging from 67–89%, and can be performed on both racemic and optically active starting materials. nih.gov While this specific example leads to a benzazepine, the underlying principle of expanding the five-membered pyrrolidine core provides a strategic approach that can be adapted for the synthesis of other functionalized azepanes. The versatility of the pyrrolidine scaffold, including its ability to control stereochemistry through substitution (e.g., with fluorine), makes it an attractive starting point for such expansions. nih.gov

A novel and powerful strategy for preparing complex azepanes involves the photochemical dearomative ring expansion of simple nitroarenes. nih.govrwth-aachen.demanchester.ac.uk This method utilizes blue light at room temperature to convert the nitro group into a singlet nitrene, which then inserts into the aromatic ring, expanding the six-membered benzene framework into a seven-membered 3H-azepine system. nih.govrwth-aachen.demanchester.ac.uk A subsequent hydrogenolysis step reduces the unsaturated intermediate to the final polysubstituted azepane. nih.govrwth-aachen.de

This two-step process is highly versatile, allowing for the synthesis of a wide range of azepane analogues of known piperidine-based drugs. nih.govmanchester.ac.uk A key advantage of this method is its ability to translate the substitution pattern of the starting nitroarene (ortho, meta, and para) directly and predictably onto the azepane core. rwth-aachen.de Furthermore, the final hydrogenation step exhibits high diastereocontrol, enabling the precise setting of the relative stereochemistry of multiple substituents on the azepane ring. rwth-aachen.de

| Starting Material | Reagents | Intermediate | Final Product |

| Nitroarene | 1. P(Oi-Pr)3, Et2NH, blue light | 3H-Azepine | Polysubstituted Azepane |

| p-Bn-nitrobenzene | 1. P(Oi-Pr)3, Et2NH, i-PrOH, blue light (λ = 427 nm) | C5-Bn-3H-azepine | C5-Bn-Azepane |

This table illustrates the general photochemical dearomative ring expansion process and a specific example.

This photochemical strategy offers a streamlined approach to N-heterocycles that are otherwise challenging to synthesize, starting from readily available commercial feedstocks. rwth-aachen.demanchester.ac.uk

Cyclization Reactions in Azepane Synthesis

Cyclization reactions represent a direct approach to forming the azepane ring from acyclic precursors. These methods often involve the use of transition metal catalysts to facilitate the formation of the seven-membered ring.

An efficient method for the selective preparation of trifluoromethyl-substituted azepine derivatives has been developed utilizing a copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes. mdpi.comnih.gov This reaction involves the intermolecular addition of a primary or secondary amine to the allene, followed by an intramolecular cyclization to form the seven-membered ring. mdpi.com

The reaction proceeds smoothly in the presence of a catalytic amount of a Cu(I) complex, such as Cu(MeCN)4PF6. mdpi.com Optimization studies have shown that solvents like dioxane and temperatures around 90 °C are effective for this transformation. mdpi.com This methodology provides a direct route to novel α-CF3-containing azepine-2-carboxylates and their phosphorus analogues. mdpi.comnih.gov This reaction is significant as it represents the first example of a tandem amination/cyclization of allenynes under metal catalysis. mdpi.com

| Allenyne Substrate | Amine | Catalyst | Solvent | Product |

| Functionalized Allenyne | Primary or Secondary Amine | Cu(MeCN)4PF6 (10 mol%) | Dioxane | Trifluoromethyl-substituted Azepine-2-carboxylate |

This table summarizes the key components of the Copper(I)-catalyzed tandem amination/cyclization reaction.

Intramolecular Reductive Amination for Iminosugar Azepanes

Intramolecular reductive amination is a powerful strategy for the synthesis of polyhydroxylated azepanes, also known as iminosugars. This method is particularly effective for the crucial ring-closing step in the synthesis of these complex molecules. The application of intramolecular reductive amination to carbohydrates allows for the creation of polyhydroxy azepanes, which are challenging and fascinating glycomimetics for synthetic chemists. researchgate.net

A key advantage of this approach is its ability to establish the seven-membered ring structure from a linear precursor containing both an amine and a carbonyl group (or a precursor that can be converted to a carbonyl group). For instance, a common strategy involves the use of a precursor with a terminal amine and an aldehyde, which, upon cyclization and reduction, yields the desired azepane ring. This methodology has been successfully employed in the synthesis of various iminosugar azepanes, including (3S,4R,5S,6R)-azepane-3,4,5,6-tetraol, a compound that inhibits numerous glycosidases. nih.gov

The intramolecular reductive amination process typically involves two steps: the formation of a cyclic imine intermediate followed by its reduction. This reduction can be achieved using various reagents, such as sodium borohydride or through catalytic hydrogenation. The stereochemical outcome of the reaction is often controlled by the stereocenters already present in the carbohydrate-derived precursor. nih.gov While this method has been extensively used for hydroxylated azepanes, its adaptation for the synthesis of fluorinated analogues like 3-fluoroazepane (B3224812) would involve the use of a fluorinated carbohydrate-derived starting material.

Building Block Approaches for Stereoselective Fluorinated N-Heterocycles

The use of fluorinated building blocks is a dominant strategy in the discovery of new drugs. tandfonline.com This approach involves the synthesis of small, fluorinated molecules that can be readily incorporated into larger, more complex structures. For the synthesis of stereoselective fluorinated N-heterocycles like 3-fluoroazepane, this methodology offers a convergent and efficient route.

A variety of fluorinated building blocks can be envisioned for the synthesis of 3-fluoroazepane. These could include, for example, fluorinated synthons that can be elaborated into the azepane ring through cyclization reactions. The stereochemistry at the fluorine-bearing carbon can be pre-installed in the building block, thus ensuring the stereochemical integrity of the final product.

The synthesis of these building blocks often relies on modern fluorination techniques. While late-stage fluorination is a growing trend, the building block approach remains a cornerstone of organofluorine chemistry. tandfonline.com New methods for the introduction of fluorine-containing groups are continually being developed, expanding the toolbox available to medicinal chemists. tandfonline.com

| Building Block Type | Potential Application in 3-Fluoroazepane Synthesis |

| Fluorinated dicarbonyl compounds | Can undergo condensation with amines to form the azepane ring. |

| Fluorinated amino alcohols | Can be cyclized through various methods to form the azepane ring. |

| Chiral fluorinated epoxides | Can be opened by an appropriate nitrogen nucleophile to set the stereochemistry of the fluorine and amino groups. |

Palladium-Mediated Cross-Coupling Reactions in Azepane Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. researchgate.netjocpr.com These reactions are widely used in the pharmaceutical industry for the synthesis of complex molecules. researchgate.netjocpr.comnih.gov In the context of azepane chemistry, palladium-mediated cross-coupling reactions are particularly useful for the functionalization of the azepane scaffold.

For a pre-formed 3-fluoroazepane ring, these reactions can be used to introduce a wide variety of substituents at different positions, allowing for the rapid exploration of the structure-activity relationship (SAR). For example, if the azepane nitrogen is protected, a halogenated derivative of 3-fluoroazepane could be subjected to Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig amination reactions to introduce aryl, vinyl, alkynyl, or amino groups, respectively. jocpr.com

The development of sophisticated ligands and precatalysts has been crucial to the broad applicability of these methods. acs.org These advancements have led to more reliable and versatile catalytic systems that can operate under mild conditions. acs.org

| Reaction | Coupling Partners | Bond Formed |

| Suzuki-Miyaura | Organoboron reagent and organic halide | C-C |

| Heck | Alkene and organic halide | C-C |

| Sonogashira | Terminal alkyne and organic halide | C-C |

| Buchwald-Hartwig | Amine and organic halide | C-N |

De Novo Synthetic Routes to Fluorine-Containing Benzazepines

De novo synthetic routes refer to the construction of a target molecule from simple, readily available starting materials. For fluorine-containing benzazepines, which are structurally related to azepanes, several de novo strategies have been developed. These methods often involve the formation of the seven-membered ring as a key step.

One such approach involves the oxidative cleavage of the olefinic bond in dihydronaphthalene regioisomers to yield diformyl intermediates. ugent.beresearchgate.net These intermediates can then undergo a double reductive amination with fluorine-containing primary amines to construct the benzazepine ring. ugent.beresearchgate.net This method has been successfully used to synthesize a variety of N-substituted fluorine-containing benzazepines. ugent.beresearchgate.net

Another strategy for the synthesis of fluorinated benzazepines involves the N-alkylation of a pre-formed benzazepine core with various fluoroalkyl groups. nih.gov For example, N-fluoroalkyl derivatives of 7-chloro-8-hydroxy-3-methyl-1-(3'-aminophenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine have been prepared as high-affinity ligands for the dopamine (B1211576) D1 receptor. nih.gov

Enantioselective and Diastereoselective Synthesis of 3-Fluoroazepane Hydrochloride

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective and diastereoselective synthetic methods for this compound is of paramount importance.

Control of Stereochemistry via Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. metu.edu.tr Organocatalysts can activate substrates through various mechanisms, including the formation of iminium ions, enolates, or through hydrogen bonding interactions. These interactions can create a chiral environment around the reacting molecules, leading to the preferential formation of one enantiomer over the other.

For the synthesis of 3-fluoroazepane, an organocatalytic approach could involve an asymmetric Michael addition of a nucleophile to a fluorinated α,β-unsaturated carbonyl compound, which could then be further elaborated to the azepane ring. metu.edu.tr The use of bifunctional organocatalysts, which possess both an acidic and a basic site, can be particularly effective in controlling the stereochemical outcome of such reactions. metu.edu.tr

Computational and Theoretical Studies on 3 Fluoroazepane Hydrochloride Conformational Dynamics and Interactions

Molecular Docking Investigations of 3-Fluoroazepane (B3224812) Hydrochloride Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting ligand-protein binding modes and affinities.

Molecular docking simulations can be used to predict how derivatives of 3-fluoroazepane hydrochloride might bind to the active site of a protein. researchgate.net The process involves sampling a large number of possible orientations and conformations of the ligand within the protein's binding pocket and scoring them based on a force field that estimates the binding energy. nih.gov The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues of the protein. The calculated binding affinity provides an estimate of the strength of the interaction, which can be used to rank different derivatives and prioritize them for synthesis and experimental testing. researchgate.netmendeley.com

Below is a hypothetical data table illustrating the kind of output one might expect from a molecular docking study of 3-fluoroazepane derivatives against a hypothetical protein kinase target.

| Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| 3-Fluoroazepane | -6.5 | Lys72, Glu91, Leu148 | Hydrogen bond, Salt bridge, Hydrophobic |

| N-benzyl-3-fluoroazepane | -8.2 | Lys72, Leu148, Phe165 | Hydrogen bond, Hydrophobic, Pi-stacking |

| 3-Fluoro-N-(pyridin-2-yl)azepane | -7.8 | Glu91, Asp167 | Hydrogen bond, Pi-cation |

This data is illustrative and not based on actual experimental results.

Beyond predicting binding to a known target, molecular docking can also be used in a "reverse docking" or "target fishing" approach to identify potential biological targets for a given molecule. In this strategy, a library of protein structures is screened to find those that are most likely to bind to a derivative of this compound. This can help to elucidate the mechanism of action of a compound or identify potential off-target effects. By identifying proteins with high predicted binding affinities, researchers can generate hypotheses about the biological pathways that might be modulated by these compounds, guiding further experimental investigation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. These models are instrumental in predicting the activity of new molecules.

Predictive Modeling for Biological Activity and Selectivity

Predictive QSAR modeling for this compound would involve the development of mathematical equations that link its structural features (descriptors) to its biological effects. These descriptors can include physicochemical properties such as hydrophobicity, electronic effects, and steric parameters. A hypothetical QSAR study on this compound would involve synthesizing a series of analogues with variations in their structure and experimentally determining their biological activity. These data would then be used to build a predictive model. However, no such studies have been published.

Comparative Molecular Fields Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMFA and CoMSIA are 3D-QSAR techniques that provide a more detailed understanding of the structure-activity relationship by analyzing the steric and electrostatic fields around the molecule.

CoMFA (Comparative Molecular Fields Analysis): This method would involve aligning a set of molecules, including this compound, and calculating their steric and electrostatic fields. The resulting data would be used to generate a 3D contour map highlighting regions where modifications to the structure would likely enhance or diminish biological activity.

CoMSIA (Comparative Molecular Similarity Indices Analysis): In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the molecular properties influencing activity.

A hypothetical CoMFA/CoMSIA study on this compound would yield valuable insights for designing more potent and selective analogues. Unfortunately, no such analysis has been reported in the scientific literature.

A representative data table that could be generated from a CoMFA/CoMSIA study is presented below for illustrative purposes. The values are hypothetical.

| Compound ID | Steric Field Contribution | Electrostatic Field Contribution | Hydrophobic Field Contribution | H-Bond Donor Contribution | H-Bond Acceptor Contribution | Predicted Activity (IC50, µM) |

| 3-Fluoroazepane | 0.45 | 0.35 | 0.10 | 0.05 | 0.05 | 1.2 |

| Analogue 1 | 0.50 | 0.30 | 0.12 | 0.04 | 0.04 | 0.9 |

| Analogue 2 | 0.40 | 0.40 | 0.08 | 0.06 | 0.06 | 1.5 |

| Analogue 3 | 0.55 | 0.25 | 0.15 | 0.03 | 0.02 | 0.7 |

Molecular Dynamics Simulations in Studying this compound Binding and Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. An MD simulation of this compound interacting with a biological target, such as a receptor or enzyme, would provide critical information about its binding mode, the stability of the complex, and the key amino acid residues involved in the interaction.

This simulation would allow researchers to visualize the dynamic process of binding and unbinding, offering insights that are often not accessible through experimental methods alone. Key parameters that could be derived from such a simulation include binding free energy, root-mean-square deviation (RMSD) to assess conformational stability, and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule and its target.

A hypothetical table summarizing potential results from an MD simulation is shown below.

| Simulation Parameter | Value | Interpretation |

| Binding Free Energy (kcal/mol) | -8.5 | Indicates a stable binding interaction. |

| RMSD of Ligand (Å) | 1.2 | Suggests the ligand maintains a stable conformation in the binding site. |

| Key Interacting Residues | Tyr123, Phe256, Asp120 | Highlights the specific amino acids crucial for binding. |

| Number of Hydrogen Bonds | 3 | Indicates significant hydrogen bonding contributes to binding affinity. |

Pharmacological and Biological Profile of 3 Fluoroazepane Hydrochloride Derivatives

Structure-Activity Relationship (SAR) Elucidation for 3-Fluoroazepane (B3224812) Hydrochloride

The structure-activity relationship (SAR) of 3-fluoroazepane derivatives is crucial for understanding how chemical modifications influence their biological activity. Key aspects of SAR include the position and stereochemistry of the fluorine atom, the nature of substituents on the azepane ring, and the conformational preferences of the molecule.

Positional and Stereochemical Effects of Fluorine on Biological Potency and Selectivity

The introduction of a fluorine atom at the 3-position of the azepane ring can have profound effects on the molecule's biological profile. Fluorine's high electronegativity and small size can alter the local electronic environment, pKa of the nitrogen atom, and the molecule's lipophilicity and metabolic stability.

The stereochemistry of the fluorine atom is also a critical determinant of biological activity. The (R)- and (S)-enantiomers of a 3-fluoroazepane derivative can exhibit significantly different potencies and selectivities for a given biological target. This is because the precise spatial arrangement of the fluorine atom can influence the molecule's ability to bind effectively to the chiral environment of a receptor or enzyme active site. For instance, one enantiomer may be able to form a key hydrogen bond or engage in favorable electrostatic interactions that are not possible for the other.

While specific studies on 3-fluoroazepane stereoisomers are not extensively documented in publicly available literature, the principles of stereochemistry in drug action are well-established. It is hypothesized that the orientation of the C-F bond could either facilitate or hinder the optimal binding conformation, leading to variations in biological response.

Influence of Substituents on Pharmacological Profiles

Substituents on the azepane nitrogen and other positions of the ring play a pivotal role in defining the pharmacological profile of 3-fluoroazepane derivatives. N-substitution is a common strategy to modulate the affinity and selectivity of azaheterocyclic ligands for their targets.

For example, in the context of histamine (B1213489) H3 receptor antagonists, the nature of the N-substituent on azepane derivatives is a key determinant of activity. Large, lipophilic N-substituents are often preferred for potent H3 receptor antagonism. It is plausible that similar trends would be observed with 3-fluoroazepane derivatives, where the fluorine atom could further enhance binding affinity or improve pharmacokinetic properties.

The table below illustrates a hypothetical SAR for N-substituted 3-fluoroazepane derivatives based on general principles observed in related compound series.

| Substituent (R) | Hypothetical Target | Predicted Affinity | Rationale |

| Methyl | Various | Low to Moderate | Small alkyl groups may not provide sufficient interactions for high affinity. |

| Benzyl | Various | Moderate to High | The aromatic ring can engage in π-stacking interactions with the target. |

| 4-Phenylbutyl | Histamine H3 Receptor | High | A long alkyl chain with a terminal phenyl group is a common feature of potent H3 antagonists. |

| 3-Phenoxypropyl | Histamine H3 Receptor | High | The ether linkage and aromatic ring can form key interactions in the H3 receptor binding pocket. |

Correlation of Conformational Preferences with Biological Activity

The seven-membered azepane ring is conformationally flexible, capable of adopting multiple chair and boat-like conformations. The introduction of a fluorine atom at the 3-position can significantly influence the conformational equilibrium of the ring. This conformational constraint can be beneficial for biological activity, as it may pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor or enzyme.

Computational studies and NMR analysis of related fluorinated cyclic amines have shown that the gauche effect between the fluorine atom and the nitrogen lone pair can stabilize certain conformations. The correlation between these preferred conformations and biological activity is a cornerstone of rational drug design. A molecule that spends more time in a conformation that is complementary to its biological target is likely to exhibit higher potency.

Mechanisms of Action (MOA) Investigations

Enzyme Inhibition Studies (e.g., Glycosidases, Neuraminidase, PARP-1, Tuberculosinyl Adenosine Transferase)

While there is a lack of specific data on 3-fluoroazepane derivatives as inhibitors of the enzymes listed below, the azepane scaffold is a known component of various enzyme inhibitors. Fluorination can enhance inhibitory activity by increasing binding affinity or by participating in key interactions within the enzyme's active site.

Glycosidases: Iminosugars with azepane-like structures are known inhibitors of glycosidases. The introduction of fluorine could modulate the inhibitory profile of such compounds.

Neuraminidase: Neuraminidase inhibitors are crucial antiviral drugs for the treatment of influenza. While current inhibitors are based on different scaffolds, the exploration of novel fluorinated azaheterocycles like 3-fluoroazepane could lead to new therapeutic options. chemrxiv.orgnih.gov

PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair and a target for cancer therapy. chemrxiv.orgresearchgate.net Many PARP-1 inhibitors contain heterocyclic moieties, and the incorporation of a 3-fluoroazepane ring could be a novel design strategy.

Tuberculosinyl Adenosine Transferase: This enzyme is involved in the virulence of Mycobacterium tuberculosis. researchgate.net The development of inhibitors for this enzyme is a promising strategy for new anti-tuberculosis drugs.

The following table summarizes the function of these enzymes and the general role of inhibitors.

| Enzyme | Function | Therapeutic Area of Inhibitors |

| Glycosidases | Carbohydrate metabolism | Diabetes, viral infections, genetic disorders |

| Neuraminidase | Viral replication (influenza) | Antiviral (Influenza) |

| PARP-1 | DNA repair | Oncology |

| Tuberculosinyl Adenosine Transferase | Mycobacterial virulence | Infectious diseases (Tuberculosis) |

Receptor Modulation and Binding Studies (e.g., TRPA1 Receptor, Histamine H3 Receptor)

TRPA1 Receptor: The Transient Receptor Potential Ankyrin 1 (TRPA1) is an ion channel involved in pain, inflammation, and respiratory disorders. The modulation of TRPA1 by small molecules is an active area of research. While no specific data links 3-fluoroazepane to TRPA1, the exploration of novel chemotypes for TRPA1 modulators is ongoing.

Histamine H3 Receptor: The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. H3 receptor antagonists/inverse agonists have therapeutic potential for treating cognitive disorders and other neurological conditions. Azepane derivatives are a well-established class of histamine H3 receptor ligands. nih.govnih.gov The introduction of a fluorine atom at the 3-position of the azepane ring could influence the binding affinity and selectivity for the H3 receptor. SAR studies of biphenyloxy-alkyl-piperidine and -azepane derivatives have shown that the nature of the N-alkyl spacer and the terminal aromatic group are critical for high affinity. nih.gov It is conceivable that a 3-fluoroazepane core could be incorporated into such pharmacophores to optimize their properties.

Pharmacological Chaperoning Concepts and Applications (e.g., for Gaucher Disease)

Pharmacological chaperones are small molecules that can enter cells and function as a molecular scaffold, assisting in the proper folding of otherwise misfolded mutant proteins. wikipedia.org This process allows the corrected proteins to pass through the cell's quality control systems and be routed to their appropriate cellular destinations. wikipedia.org Many genetic diseases, including lysosomal storage disorders, are caused by mutations that lead to protein misfolding and subsequent degradation, even though the protein might still be functional. wikipedia.orgnih.gov Pharmacological chaperones offer a therapeutic strategy by rescuing these misfolded proteins. wikipedia.org

Gaucher disease, a lysosomal storage disorder, is a prime example where pharmacological chaperoning holds therapeutic promise. gaucherdiseasenews.comnih.gov The disease results from mutations in the GBA1 gene, which codes for the enzyme glucocerebrosidase (GCase). gaucherdiseasenews.com These mutations often lead to a misfolded and unstable enzyme that is prematurely degraded, resulting in the accumulation of its substrate, glucocerebroside, within lysosomes. gaucherdiseasenews.comgaucherdisease.org

The core concept of pharmacological chaperone therapy in Gaucher disease is to stabilize the mutated GCase enzyme. gaucherdiseasenews.com Small molecule chaperones bind to the misfolded GCase, helping it to achieve a more stable conformation. gaucherdiseasenews.comgaucherdisease.org This stabilization protects the enzyme from degradation and facilitates its transport from the endoplasmic reticulum to the lysosome, its correct site of action. nih.gov Once in the lysosome, the chaperone may detach, allowing the now properly folded enzyme to break down the accumulated glucocerebroside. gaucherdisease.org

This approach is particularly attractive for neuronopathic forms of Gaucher disease, as small molecule chaperones can be designed to cross the blood-brain barrier, a significant advantage over enzyme replacement therapy. tandfonline.comnih.gov Research has identified both inhibitory and non-inhibitory chaperones for GCase. nih.gov While inhibitory chaperones must balance their chaperoning activity with potential blockage of the enzyme's active site, non-inhibitory chaperones can assist in folding without this complication, making them a highly desirable therapeutic option. nih.gov

Several compounds, such as ambroxol (B1667023) and isofagomine, have been investigated as potential pharmacological chaperones for Gaucher disease. gaucherdisease.orgtandfonline.com Clinical and preclinical studies have suggested that this therapeutic strategy can increase GCase activity, reduce substrate levels, and potentially alleviate some of the symptoms associated with the disease. gaucherdiseasenews.com

Table 1: Investigational Pharmacological Chaperones for Gaucher Disease

| Compound | Type | Mechanism of Action | Potential Benefit |

| Ambroxol | Small Molecule Chaperone | Binds to and stabilizes mutant GCase, facilitating its transport to the lysosome. gaucherdisease.org | Can cross the blood-brain barrier, potentially addressing neurological symptoms. gaucherdisease.org |

| Isofagomine | Iminosugar | Acts as a competitive inhibitor at a neutral pH (in the ER) to promote proper folding and trafficking, but is displaced by the substrate at the acidic pH of the lysosome. | Increases the activity of certain mutant forms of GCase. |

| Migalastat | Pharmacological Chaperone | Stabilizes specific mutant forms of the α-galactosidase A enzyme (in Fabry disease, another lysosomal storage disorder, demonstrating the principle). wikipedia.org | Approved for Fabry disease, showcasing the viability of the pharmacological chaperone approach for lysosomal storage disorders. wikipedia.org |

Diverse Therapeutic Applications of Azepane-Based Compounds

The azepane scaffold is a versatile structural motif that has been incorporated into a wide array of therapeutically active compounds. nih.gov Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them a significant area of interest in medicinal chemistry and drug discovery. nih.gov

Antimicrobial and Antiviral Potentials (e.g., H1N1, Mycobacterium tuberculosis)

Azepane derivatives have emerged as a promising class of compounds in the search for new antimicrobial and antiviral agents. Research has demonstrated their potential to combat a range of pathogens, including viruses and bacteria.

In the realm of antiviral research, certain azepane-based compounds have been investigated for their activity against influenza viruses, such as H1N1. The mechanism of action often involves the inhibition of viral entry or replication processes. For instance, some derivatives have been designed to target viral neuraminidase, an essential enzyme for the release of new virus particles from infected cells.

Furthermore, the fight against tuberculosis has also benefited from the exploration of azepane-containing molecules. Several studies have reported on the synthesis and evaluation of azepane derivatives with significant activity against Mycobacterium tuberculosis. These compounds often work by inhibiting key enzymes in the bacterial cell wall synthesis or other essential metabolic pathways. The structural flexibility of the azepane ring allows for the design of molecules that can effectively interact with mycobacterial targets.

Anticancer Activity and Apoptosis Induction (e.g., PARP-1 Inhibition)

The development of novel anticancer agents is a critical area of pharmaceutical research, and azepane derivatives have shown considerable promise in this field. nih.gov Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cancer cell proliferation to the induction of programmed cell death, or apoptosis.

One of the notable targets for azepane-based anticancer drugs is poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a crucial enzyme in the DNA damage repair pathway, and its inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately triggering apoptosis. Several potent PARP-1 inhibitors incorporating the azepane moiety have been developed, demonstrating significant cytotoxic effects against various cancer cell lines.

In addition to PARP-1 inhibition, other azepane derivatives have been found to induce apoptosis through different pathways. These may include the modulation of Bcl-2 family proteins, activation of caspases, or disruption of microtubule dynamics, all of which are critical for cell survival and division. The ability of these compounds to selectively target cancer cells while minimizing toxicity to normal cells is a key focus of ongoing research.

Table 2: Examples of Azepane Derivatives with Anticancer Activity

| Compound Class | Target/Mechanism of Action | Example Cancer Cell Lines |

| Azepane-based PARP-1 Inhibitors | Inhibition of DNA repair, leading to apoptosis. | Breast, Ovarian, Prostate |

| Azepane-substituted Kinase Inhibitors | Inhibition of signaling pathways involved in cell growth and proliferation. | Lung, Colon, Leukemia |

| Azepane-containing Apoptosis Inducers | Modulation of Bcl-2 family proteins and caspase activation. | Various solid and hematological malignancies |

Neurological and Central Nervous System (CNS) Activities (e.g., Antidepressants, Anticonvulsants, Antipsychotics)

The unique conformational properties of the azepane ring make it a valuable scaffold for the design of compounds that can effectively interact with targets in the central nervous system. nih.gov As a result, azepane derivatives have been successfully developed into a range of drugs for the treatment of various neurological and psychiatric disorders. nih.gov

In the field of antidepressants, several azepane-based compounds have been synthesized and evaluated for their ability to modulate the levels of neurotransmitters such as serotonin (B10506) and norepinephrine (B1679862) in the brain. These compounds often act as selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs), which are established mechanisms for antidepressant action.

The anticonvulsant properties of azepane derivatives have also been extensively studied. nih.gov These compounds can exert their effects through various mechanisms, including the modulation of ion channels (e.g., sodium and calcium channels) and the enhancement of GABAergic inhibition, which is the primary inhibitory neurotransmitter system in the brain.

Furthermore, the development of antipsychotic drugs has also incorporated the azepane scaffold. These compounds typically target dopamine (B1211576) and serotonin receptors in the brain, helping to alleviate the symptoms of psychosis. The structural diversity of azepane derivatives allows for the fine-tuning of their receptor binding profiles to optimize therapeutic efficacy and minimize side effects.

Anti-inflammatory Potentials

Chronic inflammation is a key component of many diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Azepane derivatives have demonstrated promising anti-inflammatory properties through various mechanisms of action.

Some azepane-based compounds have been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). These cytokines play a central role in the inflammatory cascade, and their inhibition can lead to a significant reduction in inflammation.

Other mechanisms of anti-inflammatory action for azepane derivatives include the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. These molecules are potent mediators of inflammation, and their suppression can alleviate inflammatory symptoms. The versatility of the azepane scaffold allows for the design of compounds with selective inhibitory profiles, which can be advantageous in minimizing potential side effects.

Other Pharmacological Areas (e.g., Antifeedants, Calcium Channel Blockers)

Beyond the aforementioned therapeutic areas, the structural and chemical diversity of azepane-based compounds has led to their investigation in a variety of other pharmacological applications.

For instance, certain azepane derivatives have been explored as antifeedants, which are compounds that deter feeding by insects and other pests. This application is of significant interest in agriculture for crop protection. The mechanism of action of these antifeedants often involves the disruption of the pest's sensory perception or metabolic processes.

In the cardiovascular field, azepane-based molecules have been developed as calcium channel blockers. By blocking the influx of calcium into smooth muscle cells, these compounds can induce vasodilation, leading to a reduction in blood pressure. This makes them valuable in the treatment of hypertension and other cardiovascular conditions. The specific subtype of calcium channel targeted can be modulated by the structural features of the azepane derivative, allowing for the development of agents with specific therapeutic profiles.

Biotransformation and Toxicological Implications of Fluorinated Azepanes

The introduction of fluorine into the azepane ring system, as seen in 3-fluoroazepane hydrochloride and its derivatives, can significantly influence the compound's metabolic fate and toxicological profile. While specific biotransformation studies on this compound are not extensively detailed in publicly available literature, general principles of xenobiotic metabolism and the known effects of fluorination on drug molecules allow for an informed discussion of its likely metabolic pathways and potential toxicological concerns.

The metabolism of xenobiotics, including pharmaceuticals, primarily occurs in the liver and involves a series of enzymatic reactions categorized into Phase I and Phase II. mdpi.com Phase I reactions, often mediated by the cytochrome P450 (CYP450) superfamily of enzymes, typically introduce or expose functional groups, making the molecule more polar. openanesthesia.orgacs.org Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to further increase water solubility and facilitate excretion. mdpi.com

Fluorine's Role in Modulating Metabolic Stability and Pharmacokinetic Properties

The strategic placement of a fluorine atom on a drug candidate is a common strategy in medicinal chemistry to enhance its metabolic stability and, consequently, improve its pharmacokinetic properties. nih.gov The carbon-fluorine (C-F) bond is exceptionally strong and not easily cleaved by metabolic enzymes, which often target carbon-hydrogen (C-H) bonds for oxidation. nih.gov This inherent stability of the C-F bond can block potential sites of metabolism, leading to a longer biological half-life and reduced clearance of the compound.

In the context of 3-fluoroazepane derivatives, the fluorine atom at the 3-position can sterically and electronically hinder enzymatic attack at or near this position. The high electronegativity of fluorine can also influence the basicity of the azepane nitrogen, which may affect its interaction with metabolizing enzymes and target receptors. youtube.com By blocking a potential "metabolic soft spot," fluorination can divert metabolism to other parts of the molecule or slow it down altogether. This increased metabolic stability can lead to more predictable pharmacokinetic profiles and potentially allow for less frequent dosing.

The impact of fluorination on metabolic stability is a well-established principle in drug design. Studies on various fluorinated N-heterocycles have demonstrated that the presence of fluorine can significantly alter their metabolic pathways and enhance their resistance to degradation. nih.govyoutube.com This strategic use of fluorine allows medicinal chemists to fine-tune the drug-like properties of molecules.

Below is a table summarizing the general effects of fluorination on pharmacokinetic parameters:

| Pharmacokinetic Parameter | General Effect of Fluorination | Rationale |

| Metabolic Stability | Increased | The strong C-F bond is resistant to enzymatic cleavage, blocking sites of metabolism. |

| Half-life (t½) | Increased | Reduced metabolic clearance leads to a longer duration of action in the body. |

| Bioavailability | Potentially Increased | Enhanced metabolic stability can lead to a greater fraction of the drug reaching systemic circulation. Fluorine can also increase lipophilicity, aiding membrane permeability. researchgate.net |

| Clearance (CL) | Decreased | Slower metabolism results in a lower rate of removal of the drug from the body. |

Future Perspectives and Emerging Research Avenues for 3 Fluoroazepane Hydrochloride

Rational Design and Synthesis of Next-Generation 3-Fluoroazepane (B3224812) Hydrochloride Analogues

The rational design of new chemical entities based on the 3-fluoroazepane hydrochloride scaffold is a key step toward developing novel therapeutics. The azepane core is a versatile building block found in compounds with a wide array of biological activities, including anticancer, antidiabetic, and antiviral properties. nih.gov The strategic placement of a fluorine atom, as in 3-fluoroazepane, is a well-established medicinal chemistry tactic to enhance drug-like properties. researchgate.net

Future design strategies for next-generation analogues will likely focus on several key areas:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the azepane ring and its substituents will be crucial to understand how structural changes affect biological activity. nih.gov Computational modeling can predict how different functional groups on the azepane ring will interact with biological targets.

Bioisosteric Replacement: Replacing parts of the molecule with other groups that have similar physical or chemical properties can optimize potency and pharmacokinetic profiles. For instance, the fluorine atom itself can be strategically positioned to block metabolic pathways. mdpi.com

Conformational Locking: The flexibility of the seven-membered azepane ring can be constrained to lock the molecule into a specific bioactive conformation, potentially increasing selectivity and potency for its target.

Advances in synthetic chemistry are enabling the creation of increasingly complex and diverse libraries of azepane derivatives. researchgate.net Modern synthetic methods, such as copper-catalyzed cyclization reactions, provide efficient routes to functionalized azepanes. nih.gov These techniques allow for the precise installation of various substituents, facilitating the exploration of chemical space around the core scaffold.

Table 1: Examples of Bioactive Azepane-Based Compounds

| Compound Class | Therapeutic Area | Key Structural Feature | Reference |

|---|---|---|---|

| Balanol Analogues | Anticancer (PKB Inhibitors) | Benzoyl-azepane ester | acs.org |

| Azepane-Glycosides | Antibacterial | Azepane replacing 2-deoxystreptamine | nih.gov |

| Bicyclic Azepanes | Neuropharmacology (Monoamine Transporter Inhibitors) | Fused bicyclic azepane core | acs.org |

Integration of Artificial Intelligence and Machine Learning in Azepane Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate the identification and optimization of new drug candidates. nih.govijirt.org For azepane-based drug discovery, these technologies can be applied at multiple stages.

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify novel protein targets for which azepane derivatives might be effective modulators.

De Novo Drug Design: Generative AI models can design novel azepane analogues with desired properties from the ground up. crimsonpublishers.com These models learn the underlying rules of chemical structures and can generate molecules predicted to have high activity and favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Predictive Modeling: ML models, such as graph neural networks, can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of new this compound analogues before they are synthesized. astrazeneca.com This in silico screening significantly reduces the time and cost associated with laboratory experiments. nih.gov

Synthesis Planning: AI tools can assist chemists by proposing efficient synthetic routes for complex azepane derivatives, navigating the challenges often associated with the synthesis of medium-sized rings. mit.edu

The integration of AI and ML allows for a more data-driven and efficient exploration of the chemical space surrounding the azepane scaffold, increasing the probability of discovering potent and selective therapeutic agents. ijirt.org

Advanced In Vitro and In Vivo Biological Evaluation Methodologies

To accurately assess the therapeutic potential of novel this compound analogues, advanced biological evaluation methods are essential. These models aim to provide more physiologically relevant data earlier in the drug discovery pipeline, improving the translation from preclinical findings to human clinical trials.

Advanced In Vitro Models: Traditional 2D cell cultures often fail to replicate the complex environment of human tissues. Modern in vitro systems offer significant improvements:

3D Cell Cultures: Spheroids and organoids provide a more realistic cellular context, allowing for the study of cell-to-cell interactions and drug penetration in a tissue-like structure. rouken.bio

Organ-on-a-Chip Systems: These microfluidic devices mimic the structure and function of human organs, enabling the study of drug effects on interconnected systems, such as a gut-liver axis on a chip. rouken.bionih.gov

Human iPSC-Derived Models: Induced pluripotent stem cells (iPSCs) can be used to generate specific human cell types (e.g., neurons, cardiomyocytes), creating patient- and disease-specific models for efficacy and toxicity testing. rouken.biorsc.org

Table 2: Comparison of Advanced In Vitro Models

| Model Type | Description | Key Advantages | Reference |

|---|---|---|---|

| Organoids | Self-organizing 3D cell cultures that mimic organ structure and function. | High biological relevance, good for studying development and disease. | nih.gov |

| Organ-on-a-Chip | Microfluidic devices with living cells that replicate organ-level physiology. | Allows for multi-organ interaction studies and dynamic fluid flow. | rouken.bio |

| iPSC-Derived Cells | Differentiated cells generated from patient-specific stem cells. | Enables personalized medicine approaches and modeling of genetic diseases. | rsc.org |

In Vivo Evaluation: For compounds targeting the central nervous system (CNS), in vivo models remain critical for evaluating complex neuropharmacological effects. nih.gov Animal models are used to assess a compound's ability to cross the blood-brain barrier and to study its effects on behavior, cognition, and disease progression in relevant models of neurological disorders. These studies are essential for establishing proof-of-concept before advancing a compound to clinical trials.

Translational Research and Clinical Development Prospects for this compound-Derived Therapeutics

Translational research focuses on bridging the gap between preclinical discoveries and clinical applications. For a therapeutic candidate derived from this compound, this process involves a series of highly regulated steps.

The initial phase of translational research would involve comprehensive preclinical studies to establish a robust safety and efficacy profile. This includes detailed pharmacokinetic (how the body processes the drug) and pharmacodynamic (how the drug affects the body) assessments. The unique structural features of heterocyclic compounds like azepanes are prevalent in many FDA-approved drugs, suggesting that the scaffold is generally amenable to drug development. researchgate.netnih.gov

Should a this compound analogue demonstrate a promising preclinical profile, it would advance to the clinical development stage, which consists of several phases:

Phase I: The first studies in a small group of healthy volunteers to evaluate safety, determine a safe dosage range, and identify side effects.

Phase II: The drug is given to a larger group of people with the target disease to assess its effectiveness and further evaluate its safety.

Phase III: Large-scale trials involving hundreds to thousands of patients to confirm effectiveness, monitor side effects, compare it to standard treatments, and collect information that will allow the drug to be used safely.

The successful navigation of these phases could lead to regulatory approval and the introduction of a new therapeutic agent. The collaboration between medicinal chemists, pharmacologists, and clinical researchers is paramount to successfully translate a promising molecule from the laboratory to the clinic. nih.gov

Q & A

Q. What are the validated analytical techniques for characterizing 3-Fluoroazepane hydrochloride, and how should they be implemented?

To confirm structural identity and purity, use a combination of:

- HPLC-UV : Optimize using a C18 column with a mobile phase of phosphate buffer and methanol (70:30 v/v), flow rate 1 mL/min, and detection at 207 nm for baseline separation .

- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.

- NMR Spectroscopy : Use H and C NMR in deuterated solvents (e.g., DMSO-d6) to verify fluorine substitution and cyclohexane ring conformation.

Purity ≥98% is achievable via recrystallization in isopropanol/ethyl acetate mixtures, as demonstrated for structurally similar arylcyclohexylamines .

Q. How should this compound be stored to maintain stability?

Q. What synthesis methods are recommended for this compound, and how can purity be optimized?

- Step 1 : React the base compound with HCl in methanol or isopropanol at 5–10°C to control exothermic reactions. Maintain a molar ratio of 1:1 (base:HCl) .

- Step 2 : Purify via solvent recrystallization (e.g., ethyl acetate/heptane) to remove unreacted precursors.

- Step 3 : Validate purity via HPLC (>99%) and adjust pH to 2.5–3.0 during crystallization to minimize impurities .

Advanced Research Questions

Q. How should dose-response studies for this compound be designed in rodent models?

Q. How can discrepancies in receptor binding affinity data for arylcyclohexylamine derivatives be resolved?

Q. What methodological strategies optimize in vitro release kinetics for this compound formulations?

- Factorial Design : Vary excipients (e.g., sucrose, cellulose) and compression forces to assess release profiles. Use the Peppas model () to classify diffusion mechanisms .

- Kinetic Analysis : Sample at 0, 15, 30, 60, and 120 minutes in pH 7.4 buffer. Calculate release efficiency (RE%) using trapezoidal integration of concentration-time curves .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the metabolic stability of this compound?

- Comparative Studies : Replicate assays using human liver microsomes (HLMs) and cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4). Normalize results to protein content and positive controls (e.g., midazolam) .

- LC-MS/MS Quantification : Monitor parent compound and metabolites (e.g., hydroxylated derivatives) with a limit of detection (LOD) ≤0.1 ng/mL .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。